1,4-Bis(azidomethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

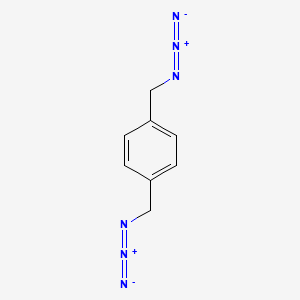

1,4-Bis(azidomethyl)benzene is an organic compound with the molecular formula C8H10N6. It is a derivative of benzene, where two azidomethyl groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its high reactivity due to the presence of azide groups, making it a valuable intermediate in various chemical syntheses and applications.

Mechanism of Action

Target of Action

Azides, such as those found in 1,4-bis(azidomethyl)benzene, are often used in photoaffinity labeling (pal) methods . In these methods, diazido probes bearing aromatic and aliphatic azido groups are used to identify the target molecules of various bioactive compounds .

Mode of Action

Azides are known to be highly reactive and versatile chemical handles for performing postsynthetic modifications on a wide range of metal-organic frameworks . This suggests that this compound may interact with its targets through similar mechanisms.

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other chemicals can influence the reactivity and stability of azides .

Biochemical Analysis

Biochemical Properties

1,4-Bis(azidomethyl)benzene plays a crucial role in biochemical reactions due to its azide groups, which can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound interacts with enzymes such as copper(I) catalysts, facilitating the formation of 1,2,3-triazoles. These interactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and labeling of biomolecules .

Cellular Effects

This compound influences various cellular processes through its reactive azide groups. It can modify proteins and other biomolecules within cells, affecting cell signaling pathways and gene expression. The compound’s ability to form stable triazole linkages upon reaction with alkynes allows for targeted modifications, which can alter cellular metabolism and function . These modifications can be used to study protein interactions and cellular dynamics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The azide groups react with alkynes in the presence of a copper(I) catalyst, forming 1,2,3-triazoles. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells. The compound can also undergo Staudinger reduction, converting azides to amines, which further interact with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and reactivity. The compound is generally stable under standard laboratory conditions but can degrade upon prolonged exposure to light and heat. Over time, the reactivity of the azide groups may decrease, affecting the efficiency of biochemical reactions. Long-term studies have shown that the compound can maintain its activity in vitro and in vivo, although its stability must be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modifications without adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to triazoles through CuAAC reactions. Enzymes such as copper(I) catalysts play a crucial role in this process. The compound can also be metabolized through reduction reactions, converting azides to amines. These metabolic pathways influence the overall metabolic flux and levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its reactive azide groups facilitate binding to specific proteins. This distribution affects its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound localizes to specific subcellular compartments based on its interactions with targeting signals and post-translational modifications. The compound can be directed to organelles such as the mitochondria or nucleus, where it exerts its biochemical effects. These localization patterns are crucial for its function and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(azidomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)benzene with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

[ \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})_2 + 2 \text{NaN}_3 \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{N}_3)_2 + 2 \text{NaCl} ]

This reaction typically requires heating to around 100°C for several hours to ensure complete conversion of the chloromethyl groups to azidomethyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to handle the hazardous nature of azides safely.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(azidomethyl)benzene undergoes various chemical reactions, primarily due to the reactivity of the azide groups. Some common reactions include:

Cycloaddition Reactions: The azide groups can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is often catalyzed by copper(I) salts (CuAAC reaction).

Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The azide groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Cycloaddition: Copper(I) bromide (CuBr) and N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMEDTA) in DMF at 100°C.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Thiols or amines in the presence of a base such as triethylamine (TEA).

Major Products

Cycloaddition: 1,2,3-Triazoles

Reduction: 1,4-Bis(aminomethyl)benzene

Substitution: Corresponding substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,4-Bis(azidomethyl)benzene has a wide range of applications in scientific research:

Biology: The compound is employed in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other biomolecules through click chemistry.

Medicine: It is used in the development of drug delivery systems and diagnostic tools due to its ability to form stable triazole linkages.

Comparison with Similar Compounds

1,4-Bis(azidomethyl)benzene can be compared with other similar compounds, such as:

1,3-Bis(azidomethyl)benzene: Similar structure but with azidomethyl groups at the 1 and 3 positions. It exhibits similar reactivity but different spatial orientation, affecting its applications.

1,4-Bis(aminomethyl)benzene: The reduced form of this compound, where azide groups are replaced with amine groups. It is less reactive but useful in different synthetic applications.

1,4-Diazidobutane: A linear compound with azide groups at both ends. It is used in similar applications but offers different spatial properties due to its linear structure.

The uniqueness of this compound lies in its ability to form stable triazole linkages through click chemistry, making it highly valuable in various fields of research and industry .

Properties

IUPAC Name |

1,4-bis(azidomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYDOXLDDPKKCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1,4-bis(azidomethyl)benzene facilitate polymer synthesis, and what structural changes occur?

A1: this compound plays a crucial role in polymer synthesis through a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". [] This reaction involves the formation of a stable triazole ring by linking an azide group (present in this compound) with an alkyne group present in another molecule. This reaction is highly efficient and specific, leading to the formation of well-defined polymers. []

Q2: What are the advantages of using this compound in polymer chemistry compared to other methods?

A2: this compound offers several advantages in polymer synthesis through CuAAC "click chemistry":

- Orthogonality: This reaction is highly selective, meaning the azide and alkyne groups react specifically with each other, even in the presence of other functional groups. This allows for precise control over polymer structure and composition. []

- Mild Reaction Conditions: CuAAC can be conducted at room temperature or with mild heating, minimizing unwanted side reactions and degradation of sensitive molecules. []

- High Efficiency: The reaction proceeds with high yields, often approaching 100%, making it efficient for large-scale synthesis. []

- Versatility: This method allows for the synthesis of a wide range of polymer architectures, including linear, branched, and cross-linked structures, by simply varying the functionality of the reacting alkynes. [, ]

Q3: Can you describe the antimicrobial properties observed for compounds derived from this compound and their potential mechanism of action?

A3: Research has shown that some 1,4-disubstituted 1,2,3-bistriazoles, synthesized using this compound as a starting material, exhibit promising antimicrobial activity. [] While the exact mechanism of action is still under investigation, these compounds likely interfere with vital processes within bacterial or fungal cells, leading to growth inhibition or cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid](/img/structure/B601959.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)